Ethyl 4-phenethyloxybenzenecarboxylate
Description
Ethyl 4-phenethyloxybenzenecarboxylate is an aromatic ester characterized by a benzene ring substituted with a phenethyloxy group (–O–CH2CH2C6H5) at the para position and an ethyl ester (–COOCH2CH3) at the adjacent position. These compounds are typically synthesized for applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
ethyl 4-(2-phenylethoxy)benzoate |
InChI |
InChI=1S/C17H18O3/c1-2-19-17(18)15-8-10-16(11-9-15)20-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
JKNGJFOPUAQTPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl 4-[(4-Heptylbenzyl)amino]benzenecarboxylate (CAS 477856-78-3)
- Molecular Formula: C23H31NO2
- Molecular Weight : 353.50 g/mol
- Key Features : An amide derivative with a long-chain heptylbenzyl substituent.
- Hazards : Classified for acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory tract irritation (H335) .
- Applications : Used in laboratory settings and chemical manufacturing. The heptyl chain enhances hydrophobicity, favoring applications in surfactants or lipid-based formulations.
Ethyl 4′-Hydroxy-4-biphenylcarboxylate
- Molecular Formula : C15H14O3
- Molecular Weight : 242.27 g/mol
- Key Features : A biphenyl structure with a hydroxyl group at the 4′ position.
- Applications : The hydroxyl group increases polarity, making it suitable for solubility studies or as a precursor in antioxidant research .
Ethyl 4-(4-Phenoxybenzoyl)-3-isoxazolecarboxylate (CAS 952183-09-4)
Substituent Effects on Physicochemical Properties
*Predicted values based on structural analogs.
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